N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with 3,6-dimethyl and 4-oxo groups, linked via a thioacetamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Synthesis likely involves alkylation of 3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol with chloroacetamide intermediates, followed by coupling to the dihydrobenzodioxin amine .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-10-7-12-16(27-10)17(23)21(2)18(20-12)26-9-15(22)19-11-3-4-13-14(8-11)25-6-5-24-13/h3-4,8,10H,5-7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULMGZHFDPHPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings and data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a thieno[3,2-d]pyrimidin derivative. Its molecular formula is with a molecular weight of approximately 398.44 g/mol. The structural attributes contribute to its biological interactions and pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds related to this structure. For instance, derivatives of the dihydrobenzo[b][1,4]dioxin structure have shown promising results in inhibiting the growth of various cancer cell lines. A notable study reported that similar compounds exhibited cytotoxic effects against HCT116 human colon cancer cells with a half-maximal inhibitory concentration (GI50) of approximately 24.9 μM .
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function and leading to apoptosis in cancer cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile is crucial for evaluating the potential therapeutic use of this compound. Computational studies have predicted favorable absorption and distribution characteristics. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that the compound has acceptable drug-likeness parameters .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of related compounds against various cancer cell lines, it was found that modifications in the substituents significantly influenced the biological activity. The introduction of specific functional groups enhanced the potency against targeted cancer types .
Study 2: Molecular Docking Analysis
Molecular docking simulations revealed that the compound demonstrates strong binding affinity to Aurora kinases, which are critical for cell cycle regulation. The binding energies calculated ranged from -22.19 to -17.26 kcal/mol, indicating a robust interaction with the target .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₃S |
| Molecular Weight | 398.44 g/mol |
| GI50 (HCT116 cells) | 24.9 μM |
| Binding Energy (Docking) | -22.19 to -17.26 kcal/mol |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidinone Derivatives
- Target Compound: The thieno[3,2-d]pyrimidinone core with 3,6-dimethyl and 4-oxo groups contributes to planar rigidity and hydrogen-bonding capacity.
- Compound 14 (): 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide replaces the 3,6-dimethyl groups with 3-ethyl and 5,6-dimethyl substituents. The ethyl group may enhance lipophilicity but reduce metabolic stability .
- Compound 15 (): 2-((3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide substitutes the dihydrobenzodioxin with a thiazole ring, altering π-π stacking interactions and solubility .
Substituent Effects on Bioactivity
- Methyl vs. Ethyl Groups : Methyl groups (as in the target compound) improve metabolic stability compared to ethyl substituents, which increase molecular weight and logP .
Thioacetamide vs. Oxyacetamide Linkages
- Compound 9 (): N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide replaces the thioether with an oxygen atom. The thioether in the target compound increases resistance to hydrolysis and may enhance sulfur-mediated interactions in enzyme active sites .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*LogP estimated using fragment-based methods.
Research Findings
- Synthetic Yields : Alkylation of pyrimidinethiols with chloroacetamides typically achieves 60–80% yields (e.g., 79% for CDK9 inhibitor 17d in ) .
- Spectroscopic Trends: The target compound’s ¹H NMR would show characteristic dihydrobenzodioxin protons at δ 4.2–4.3 ppm (OCH₂CH₂O) and thienopyrimidine CH₃ groups near δ 2.2–2.4 ppm, consistent with analogs in and .
- Kinase Inhibition: The dihydrobenzodioxin-thioacetamide motif in compound 17d () showed nanomolar CDK9 inhibition, suggesting the target compound may share similar activity .
Preparation Methods
Cyclocondensation of Thiobarbituric Acid
The thienopyrimidine core is synthesized via Thorpe-Ziegler cyclization (Fig. 1A).
- Starting Material : Thiobarbituric acid (49 ) undergoes deprotonation in DMF at 25°C.
- Nucleophilic Substitution : Reaction with methyl chloroacetate introduces the thiophene precursor (50 ).
- Cyclization : Heating to 80°C for 6 h in NaOH/EtOH yields 3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol (52 ) (74% yield).
Optimization Notes :
- Excess methyl chloroacetate (1.5 eq) minimizes dimerization.
- Reaction under nitrogen prevents thiol oxidation.
Stage 2: 2-Chloro-N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide Synthesis
Friedel-Crafts Acylation
The benzodioxin acetamide moiety is prepared via Friedel-Crafts acylation (Fig. 1B):
- Acylation : 2,3-Dihydrobenzodioxin reacts with chloroacetyl chloride in anhydrous AlCl₃/CH₂Cl₂ at 0–5°C for 2 h.
- Amination : The intermediate ketone is treated with 6-amino-2,3-dihydrobenzodioxine in THF at reflux (12 h), yielding 2-chloro-N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide (68% yield).
Purification :
- Washing with saturated NaHCO₃ removes unreacted chloroacetyl chloride.
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >99% purity.
Stage 3: Thioether Coupling
Nucleophilic Substitution
The final coupling employs a base-mediated thiol displacement (Fig. 1C):
- Reaction Conditions :
- Workup :
- Purification :
Critical Parameters :
- Excess thiol (1.2 eq) ensures complete displacement.
- Reaction temperature >70°C prevents stagnation.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis confirms planar geometry (r.m.s. deviation = 0.1742 Å) and dihedral angle (8.31°) between aromatic systems.
Industrial Scalability Considerations
Purity Control
Yield Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Time | 8–12 h | Max at 10 h |
| Temperature | 70–80°C | +15% vs 60°C |
| Piperazine Equiv | 1.2–1.5 | Negligent |
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and thieno[3,2-d]pyrimidine derivatives. Key steps include:
- Thioacetamide bond formation : Reaction of activated thiols with chloroacetamide intermediates under reflux in solvents like ethanol or DMF .
- Oxidation and cyclization : Controlled temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product. Characterization :
- NMR : Proton environments are analyzed (e.g., δ 12.50 ppm for NH-3, δ 4.12 ppm for SCH₂ in related compounds) .
- MS : Molecular ion peaks (e.g., m/z 344.21 [M+H]⁺) confirm molecular weight .
Q. What analytical techniques are critical for verifying the compound’s structural integrity?
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.82 ppm, methyl groups at δ 2.19 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₁Cl₂N₃O₂S for a related analog) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic thiol reactivity .
- Catalysts : Use of triethylamine or NaHCO₃ to deprotonate thiols and accelerate coupling .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours for conventional heating) . Example optimization : A 20% yield increase was achieved by switching from ethanol to DMF at 70°C for a thienopyrimidine intermediate .
Q. How can researchers resolve contradictions in spectral data during characterization?
Contradictions may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing NH protons from aromatic regions) .
- Elemental analysis : Validates purity (e.g., C, N, S percentages within ±0.3% of theoretical values) .
- X-ray crystallography : Provides definitive structural confirmation for crystalline intermediates .
Q. What methodologies are used to evaluate this compound’s pharmacological potential?
- In vitro assays :
- Antimicrobial activity : Agar dilution assays against S. aureus (MIC ≤ 8 µg/mL for thienopyrimidine analogs) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets .
- Molecular docking : Predicts binding affinity to targets like COX-2 or DHFR using software (AutoDock Vina) .
Methodological Recommendations
- Synthetic reproducibility : Always replicate reactions under inert atmospheres to prevent oxidation of thiol groups .
- Data validation : Cross-check NMR assignments with HSQC and DEPT-135 spectra to avoid misassignments .
- Bioactivity studies : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
